

# In-Depth Technical Guide: 3,5-Dibromo-4-nitropyridine-N-oxide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,5-Dibromo-4-nitropyridine-n-oxide

Cat. No.: B1596840

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-Dibromo-4-nitropyridine-N-oxide**, a key intermediate in synthetic and medicinal chemistry. This document details its physicochemical properties, experimental protocols for its synthesis, and explores its potential biological significance.

## Core Data Presentation

All pertinent quantitative data for **3,5-Dibromo-4-nitropyridine-N-oxide** are summarized in the table below for ease of reference and comparison.

Property	Value
Molecular Weight	297.89 g/mol [1]
Molecular Formula	C <sub>5</sub> H <sub>2</sub> Br <sub>2</sub> N <sub>2</sub> O <sub>3</sub>
CAS Number	62516-09-0[1]
Appearance	Yellow crystalline solid
Purity	≥98%

## Experimental Protocols

The synthesis of **3,5-Dibromo-4-nitropyridine-N-oxide** is a two-step process commencing with the N-oxidation of 3,5-dibromopyridine, followed by a regioselective nitration.

### Step 1: N-Oxidation of 3,5-Dibromopyridine

Objective: To synthesize the precursor, 3,5-dibromopyridine-N-oxide.

Methodology:

- In a suitable reaction vessel, dissolve 3,5-dibromopyridine in an organic solvent such as trifluoroacetic acid.
- Slowly add a hydrogen peroxide solution (e.g., 30%) to the reaction mixture while maintaining the temperature between 40°C and 80°C.
- The reaction is conducted in a microreactor under a pressure of 0-2 MPa to ensure sufficient reaction between the two liquid phases.
- Upon completion of the reaction, the mixture is cooled, and off-white crystals of 3,5-dibromopyridine-N-oxide are obtained through separation and purification.

### Step 2: Nitration of 3,5-Dibromopyridine-N-oxide

Objective: To synthesize the final product, **3,5-Dibromo-4-nitropyridine-N-oxide**.

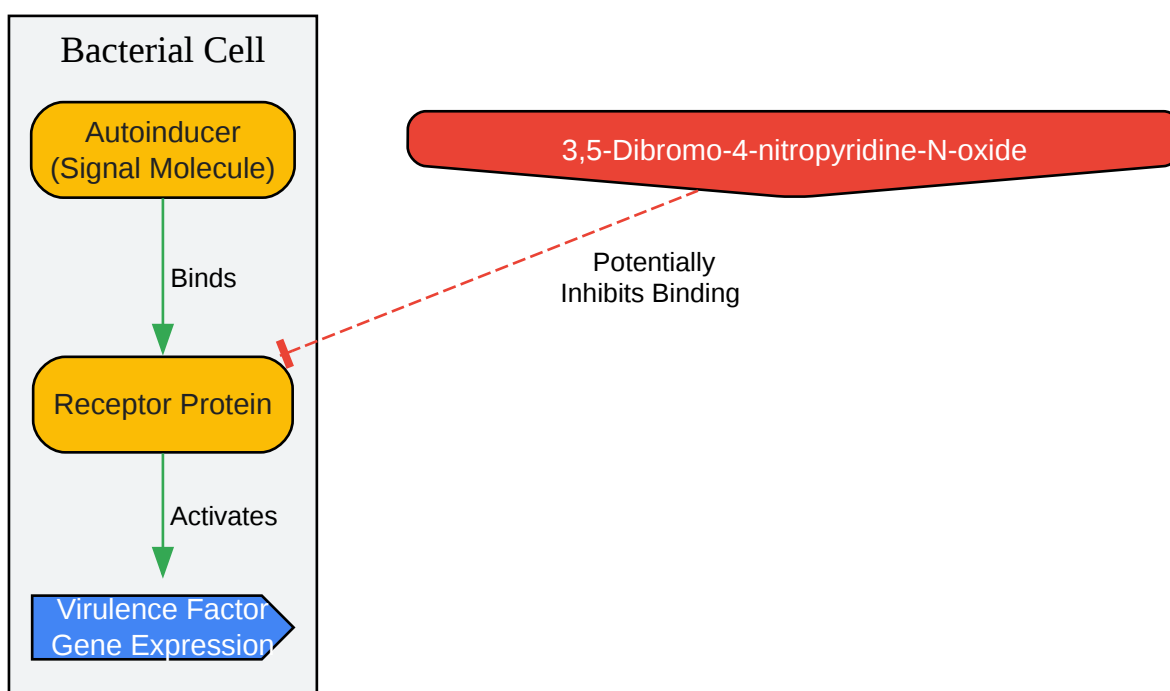
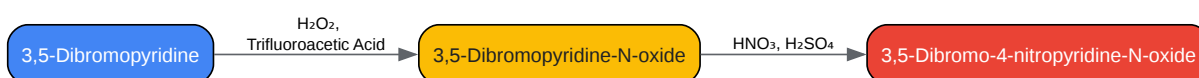
Methodology:

- Prepare a nitrating mixture by cautiously adding concentrated sulfuric acid to fuming nitric acid, while cooling in an ice bath.
- In a three-neck flask equipped with a stirrer, thermometer, and addition funnel, heat the 3,5-dibromopyridine-N-oxide to approximately 60°C.
- Slowly add the nitrating acid dropwise to the reaction flask. The temperature of the reaction mixture is then raised and maintained at 125-130°C for several hours.<sup>[2]</sup>
- After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

- The pH of the resulting solution is adjusted to 7-8 with a saturated sodium carbonate solution, leading to the precipitation of the crude product.
- The yellow crystalline solid is collected by filtration and purified by recrystallization from a suitable solvent like acetone to yield **3,5-Dibromo-4-nitropyridine-N-oxide**.<sup>[2]</sup>

## Mandatory Visualizations

### Synthetic Pathway of 3,5-Dibromo-4-nitropyridine-N-oxide



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## References

- 1. 3,5-Dibromo-4-nitropyridine-n-oxide | 62516-09-0 | Benchchem [benchchem.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)